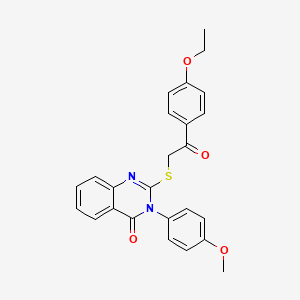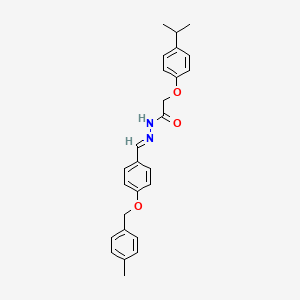
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Métodos De Preparación
The synthesis of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The general synthetic route includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and 4-methoxybenzaldehyde.
Formation of Intermediates: The initial steps involve the formation of intermediates through reactions like aldol condensation and nucleophilic substitution.
Cyclization: The key step in the synthesis is the cyclization reaction, which forms the quinazolinone core structure.
Thioether Formation:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the thioether bond and formation of corresponding acids and alcohols.
Aplicaciones Científicas De Investigación
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as kinases or proteases.
Modulation of Signaling Pathways: The compound may modulate key signaling pathways, such as the MAPK or PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, or inflammation.
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, triggering downstream effects that contribute to its biological activity.
Comparación Con Compuestos Similares
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can be compared with other similar compounds in the quinazolinone family, such as:
2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one: This compound has a similar structure but with different substituents, leading to variations in its biological activity.
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one:
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: The nitro group introduces additional reactivity, making this compound useful in different chemical and biological contexts.
Propiedades
Número CAS |
763106-71-4 |
|---|---|
Fórmula molecular |
C25H22N2O4S |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-20-12-8-17(9-13-20)23(28)16-32-25-26-22-7-5-4-6-21(22)24(29)27(25)18-10-14-19(30-2)15-11-18/h4-15H,3,16H2,1-2H3 |
Clave InChI |
MUXATVDWXKNNEM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12017705.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12017713.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12017719.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017721.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017732.png)


![3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12017750.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017755.png)
![N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017757.png)

![2-[(5E)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12017767.png)
![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017776.png)
